2-(3-Methyloxetan-3-yl)ethane-1-thiol
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Overview
Description
2-(3-Methyloxetan-3-yl)ethane-1-thiol is an organic compound with the molecular formula C6H12OS It features a thiol group (-SH) attached to an ethane chain, which is further connected to a 3-methyloxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyloxetan-3-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methyloxetan-3-ylmethyl carboxylic esters with thiol-containing reagents under specific conditions. This method typically employs a one-pot reaction, which simplifies the process and increases yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyloxetan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(3-Methyloxetan-3-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(3-Methyloxetan-3-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar in structure but lacks the thiol group.
2-Methyloxetane: A simpler compound with a similar oxetane ring but without the ethane-thiol chain.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H12OS |
---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-(3-methyloxetan-3-yl)ethanethiol |
InChI |
InChI=1S/C6H12OS/c1-6(2-3-8)4-7-5-6/h8H,2-5H2,1H3 |
InChI Key |
PMMCNCNZAGNWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CCS |
Origin of Product |
United States |
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